7-(4-bromophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-bromophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various phenyl groups and a bromophenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and pyrrole derivatives.
Introduction of the Bromophenyl Group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Substitution with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, such as Suzuki coupling or Friedel-Crafts alkylation.
Attachment of the Diphenylpropyl Group: This step may involve nucleophilic substitution reactions or other suitable methods to attach the diphenylpropyl moiety to the core structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups or the pyrrolo[2,3-d]pyrimidine core.
Reduction: Reduction reactions can be used to modify the bromophenyl group or other substituents.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of quinones or other oxidized derivatives.
Reduction: Can result in the formation of dehalogenated or hydrogenated products.
Substitution: May yield various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-bromophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic or signaling pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various cellular processes.
Properties
Molecular Formula |
C33H27BrN4 |
---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
7-(4-bromophenyl)-N-(3,3-diphenylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C33H27BrN4/c34-27-16-18-28(19-17-27)38-22-30(26-14-8-3-9-15-26)31-32(36-23-37-33(31)38)35-21-20-29(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-19,22-23,29H,20-21H2,(H,35,36,37) |
InChI Key |
QMPAKVPOHXUTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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